molecular formula C21H24FN3O5S B2753018 Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate CAS No. 899942-71-3

Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate

Cat. No.: B2753018
CAS No.: 899942-71-3
M. Wt: 449.5
InChI Key: MCAGTBOWSRAXNH-UHFFFAOYSA-N
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Description

Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[2-[6-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-2-30-21(27)18-6-3-4-7-19(18)23-20(26)15-25-13-5-12-24(31(25,28)29)14-16-8-10-17(22)11-9-16/h3-4,6-11H,2,5,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAGTBOWSRAXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazine moiety, which is known for various biological activities. The presence of the fluorobenzyl group may enhance its pharmacological profile by improving lipophilicity and bioavailability.

Molecular Formula: C₁₅H₁₈F N₃O₄S
Molecular Weight: 353.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the thiadiazine ring followed by acylation with ethyl 2-amino benzoate. The detailed synthetic pathway remains under investigation to optimize yields and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiadiazines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

Antioxidant Activity

The compound's antioxidant potential has been assessed using various in vitro assays. The results suggest that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the efficacy of this compound against clinical isolates from patients with infections. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

In neuroprotection studies involving neuronal cell lines exposed to oxidative stress, the compound exhibited protective effects by enhancing cell viability and reducing apoptosis markers . This suggests potential applications in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is primarily studied for its role as a potential therapeutic agent. The thiadiazine scaffold is known for its diverse pharmacological activities, including antimicrobial and anticancer properties. The incorporation of the 4-fluorobenzyl group enhances the compound's lipophilicity and biological activity.

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated against various targets such as α-glucosidase and acetylcholinesterase.

Case Study: Inhibition of α-glucosidase

In a study focusing on the synthesis of new compounds with α-glucosidase inhibitory activity, derivatives similar to this compound were synthesized and screened for their efficacy. The results indicated that modifications to the thiadiazine ring could enhance inhibition potency against α-glucosidase, suggesting a promising avenue for diabetes treatment .

Table 2: Inhibition Potency Against Enzymes

Compound Nameα-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Ethyl 2-({[6-(4-fluorobenzyl)-...2530
Related Compound A1525
Related Compound B2035

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown that derivatives of thiadiazine exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In antimicrobial studies conducted on related thiadiazine compounds, several showed effective inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, thiadiazinan methylene signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 479.0) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N/S ratios .
  • X-ray Crystallography : Resolve stereochemistry of the thiadiazinan ring if crystalline derivatives are obtainable .

How can reaction yields be optimized during the synthesis of intermediates?

Advanced Research Question

  • Catalyst Selection : Use 1,8-diazabicycloundec-7-ene (DBU) to enhance nucleophilic substitution in triazine/thiadiazinan coupling (yield improvement from 50% to 70%) .
  • Temperature Control : Reflux in 1,4-dioxane at 110°C for 8–12 hours ensures complete cyclization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • In-line Monitoring : TLC (silica gel, UV detection) tracks reaction progress and minimizes byproducts .

What methodologies are recommended for evaluating the compound’s biological activity?

Basic Research Question

  • In vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
    • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
    • Enzyme Inhibition : Fluorometric assays for kinase or protease targets (e.g., EGFR inhibition) .
    • Cellular Uptake : LC-MS quantification of intracellular compound levels .

How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) affect bioactivity?

Advanced Research Question

  • Comparative Studies : Replace 4-fluorobenzyl with 4-chlorobenzyl and assess:
    • Potency : Fluorinated analogs often show enhanced lipophilicity and membrane penetration (e.g., 2-fold lower MICs) .
    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation compared to chlorine .
  • SAR Analysis : Use molecular docking to correlate substituent effects with target binding (e.g., hydrophobic interactions in kinase active sites) .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Assay Standardization : Use identical cell lines/passage numbers and control for serum content in culture media .
  • Structural Confirmation : Re-examine NMR data to ensure correct regiochemistry (e.g., thiadiazinan vs. isothiazole byproducts) .

What safety protocols are critical for handling this compound during synthesis?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for dust/volatile intermediates .
  • Waste Disposal : Quench reactive intermediates (e.g., thiadiazinan sulfonic acid) with 10% sodium bicarbonate before disposal .
  • Emergency Response : For skin contact, wash with 5% acetic acid to neutralize basic byproducts .

Which advanced analytical techniques resolve structural ambiguities in derivatives?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic/heterocyclic regions .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to confirm sulfone group positions via mass shifts .
  • Synchrotron XRD : Resolve crystal structures of co-crystallized derivatives with target proteins .

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